Cas no 1306272-12-7 (5-Bromo-N-(3-hydroxypropyl)pyridine-3-sulfonamide)

5-Bromo-N-(3-hydroxypropyl)pyridine-3-sulfonamide is a brominated pyridine sulfonamide derivative featuring a hydroxypropyl substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its sulfonamide functional group, which is commonly associated with bioactive properties. The presence of the bromine atom enhances its potential as a versatile intermediate for further functionalization via cross-coupling reactions. The 3-hydroxypropyl moiety improves solubility in polar solvents, facilitating its use in synthetic applications. Its well-defined structure and reactivity make it suitable for the development of novel therapeutic agents or as a building block in organic synthesis. The compound is typically handled under controlled conditions due to its sensitivity.
5-Bromo-N-(3-hydroxypropyl)pyridine-3-sulfonamide structure
1306272-12-7 structure
Product Name:5-Bromo-N-(3-hydroxypropyl)pyridine-3-sulfonamide
CAS No:1306272-12-7
MF:C8H11BrN2O3S
MW:295.153539896011
CID:1033472
PubChem ID:61795335
Update Time:2025-06-08

5-Bromo-N-(3-hydroxypropyl)pyridine-3-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-N-(3-hydroxypropyl)pyridine-3-sulfonamide
    • 5-Bromo-N-(3-hydroxypropyl)pyridine-3-sulfomide
    • 1306272-12-7
    • DTXSID30734285
    • AKOS011067587
    • Inchi: 1S/C8H11BrN2O3S/c9-7-4-8(6-10-5-7)15(13,14)11-2-1-3-12/h4-6,11-12H,1-3H2
    • InChI Key: UMPAASUZAZIRJF-UHFFFAOYSA-N
    • SMILES: BrC1=CN=CC(=C1)S(NCCCO)(=O)=O

Computed Properties

  • Exact Mass: 293.96738g/mol
  • Monoisotopic Mass: 293.96738g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 87.7Ų

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Additional information on 5-Bromo-N-(3-hydroxypropyl)pyridine-3-sulfonamide

5-Bromo-N-(3-hydroxypropyl)pyridine-3-sulfonamide (CAS No. 1306272-12-7)

The compound 5-Bromo-N-(3-hydroxypropyl)pyridine-3-sulfonamide (CAS No. 1306272-12-7) is a highly specialized organic chemical with significant applications in the pharmaceutical and biotechnological industries. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a bromine atom at position 5, a sulfonamide group at position 3, and a hydroxypropyl chain attached to the nitrogen atom of the sulfonamide group. The combination of these functional groups makes it a versatile molecule with potential for various biological activities.

Recent studies have highlighted the importance of 5-Bromo-N-(3-hydroxypropyl)pyridine-3-sulfonamide in drug discovery and development. The sulfonamide group is known for its ability to act as a bioisostere of carboxylic acids, making it a valuable component in designing drugs with improved pharmacokinetic properties. Additionally, the bromine substituent at position 5 of the pyridine ring enhances the molecule's electronic properties, potentially increasing its binding affinity to target proteins.

The hydroxypropyl chain introduces hydrophilicity to the molecule, which can influence its solubility and permeability across biological membranes. This feature is particularly advantageous in the design of drugs that require efficient absorption and distribution within the body. Recent research has focused on optimizing the synthesis of this compound to improve yield and purity, ensuring its reliability as a starting material for further chemical modifications.

In terms of applications, 5-Bromo-N-(3-hydroxypropyl)pyridine-3-sulfonamide has shown promise as an intermediate in the synthesis of more complex molecules with therapeutic potential. For instance, it has been used in the development of inhibitors for various enzymes, including kinases and proteases, which are key targets in the treatment of diseases such as cancer and inflammatory disorders.

Moreover, the compound's ability to undergo further functionalization makes it an ideal candidate for exploring novel chemical space in drug design. Researchers have employed advanced techniques such as computational modeling and high-throughput screening to evaluate its potential interactions with biological targets. These studies have provided valuable insights into its mechanism of action and selectivity profiles.

From a synthetic perspective, 5-Bromo-N-(3-hydroxypropyl)pyridine-3-sulfonamide can be synthesized through a variety of routes, including nucleophilic aromatic substitution and coupling reactions. The choice of synthesis method depends on factors such as scalability, cost-effectiveness, and the availability of starting materials. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound.

In conclusion, 5-Bromo-N-(3-hydroxypropyl)pyridine-3-sulfonamide (CAS No. 1306272-12-7) is a versatile and valuable compound with significant potential in pharmaceutical research and development. Its unique structure and functional groups make it an attractive candidate for designing drugs with improved efficacy and safety profiles. As research continues to uncover new applications and optimizations for this compound, it is likely to play an increasingly important role in advancing therapeutic interventions.

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